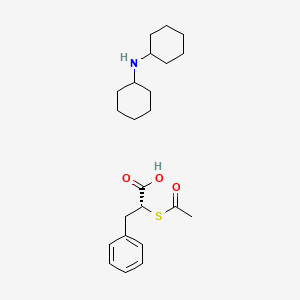

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylsulfanyl group, a phenylpropanoic acid moiety, and a cyclohexylcyclohexanamine component.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves multi-step organic reactions. One common method includes the reaction of 2-acetylsulfanyl-3-phenylpropanoic acid with N-cyclohexylcyclohexanamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure that contributes to its biological activity. It is characterized by the presence of an acetylsulfanyl group and a cyclohexylamine moiety, which may enhance its interaction with biological targets.

Pharmacological Applications

- Antidiabetic Potential :

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Case Study 1: Antidiabetic Activity

A study investigated the effects of a structurally related compound on glucose metabolism in obese rats. The results showed that administration significantly lowered fasting glucose levels and enhanced insulin sensitivity, indicating a potential therapeutic role for (2R)-2-acetylsulfanyl-3-phenylpropanoic acid in diabetes management .

Case Study 2: Neuroprotection

Research into neprilysin inhibitors has highlighted the potential of compounds similar to (2R)-2-acetylsulfanyl-3-phenylpropanoic acid in neuroprotection. These studies focus on the modulation of neuropeptide levels, suggesting that this compound could play a role in treating Alzheimer's disease or other cognitive disorders .

Mécanisme D'action

The mechanism of action of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanamine, N-methyl-: This compound shares the cyclohexylamine structure but differs in its functional groups and overall properties.

(2R)-2-(tert-butoxycarbonylamino)butanoic acid; N-cyclohexylcyclohexanamine: Similar in structure but with different substituents, leading to varied chemical and biological activities.

Uniqueness

The uniqueness of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Activité Biologique

The compound (2R)-2-acetylsulfanyl-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H29NO2S

- Molecular Weight : 325.49 g/mol

- SMILES Notation : CC(=O)SC@HC(C2CCCCC2)N

This compound features an acetylsulfanyl group, a phenylpropanoic acid moiety, and a cyclohexylamine component, which contribute to its unique biological properties.

Research indicates that compounds related to phenylpropanoic acids exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The mechanism of action is often linked to the modulation of specific biochemical pathways, such as inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation.

Pharmacological Effects

- Anti-inflammatory Activity :

-

Antioxidant Properties :

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

-

Neuroprotective Effects :

- Certain analogs have been studied for their neuroprotective effects against neurodegenerative diseases, potentially through the modulation of neurotransmitter systems.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema in animal models | |

| Antioxidant | Scavenging of free radicals | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Anti-inflammatory Activity

In a controlled study using a rat model of arthritis, administration of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid resulted in a significant reduction in paw swelling compared to controls. The study measured inflammatory markers such as TNF-alpha and IL-6, which were notably lower in treated groups.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound involved cultured neurons exposed to oxidative stress. The results indicated that treatment with the compound led to a marked decrease in cell death and an increase in cell viability compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Propriétés

IUPAC Name |

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h11-13H,1-10H2;2-6,10H,7H2,1H3,(H,13,14)/t;10-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLERMQQXNWVVCK-RLGBJRSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.